Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid is a complex organic compound primarily recognized for its role as a prodrug of dabigatran, an anticoagulant used to prevent strokes and systemic embolism. The compound has the molecular formula and a molecular weight of approximately 627.7 g/mol. It is classified under several categories including benzimidazoles, aromatic amides, carboxylic esters, and beta-alanine derivatives .
The synthesis of ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves several steps:
The molecular structure of ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can be represented using the following structural formula:
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate undergoes various chemical reactions:
The mechanism of action for ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate primarily involves its conversion into dabigatran. Dabigatran acts as a direct thrombin inhibitor, thereby preventing fibrin formation and inhibiting blood clotting processes. This action is crucial in reducing the risk of thromboembolic events such as strokes .
The compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity levels exceeding 98% .
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate has significant applications in medicinal chemistry as a prodrug for dabigatran. Its primary use is in the prevention and treatment of thromboembolic disorders, making it essential for patients at risk of stroke or systemic embolism due to conditions like atrial fibrillation or venous thromboembolism . Additionally, ongoing research into its derivatives may reveal further therapeutic potentials in other areas of cardiovascular medicine.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2